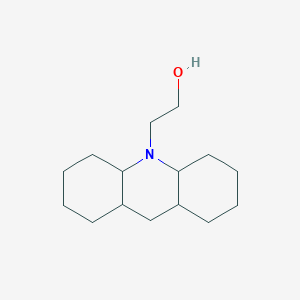

10(1H)-Acridineethanol, dodecahydro-

Description

10(1H)-Acridineethanol, dodecahydro- is a polycyclic aromatic compound characterized by a fully saturated acridine core (dodecahydro denotes 12 hydrogen atoms added to reduce aromaticity) and a hydroxyethyl substituent. For instance, 10-(2-Hydroxyethyl)-9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-decahydroacridine-1,8-dione (a decahydro derivative) shares structural similarities, featuring hydroxyl and methyl substituents that influence solubility and bioactivity . The dodecahydro designation implies greater saturation, likely enhancing stability and altering reactivity compared to less hydrogenated analogs.

Properties

CAS No. |

62088-63-5 |

|---|---|

Molecular Formula |

C15H27NO |

Molecular Weight |

237.38 g/mol |

IUPAC Name |

2-(2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridin-10-yl)ethanol |

InChI |

InChI=1S/C15H27NO/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h12-15,17H,1-11H2 |

InChI Key |

BEJHLIORGRREGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CC3CCCCC3N2CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10(1H)-Acridineethanol, dodecahydro- typically involves the hydrogenation of acridine derivatives under specific conditions. The process often requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the complete reduction of the acridine ring while preserving the hydroxyl group.

Industrial Production Methods

Industrial production of 10(1H)-Acridineethanol, dodecahydro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10(1H)-Acridineethanol, dodecahydro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: Further reduction of the acridine ring can lead to the formation of fully saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products

The major products formed from these reactions include various acridine derivatives with different functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

10(1H)-Acridineethanol, dodecahydro- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 10(1H)-Acridineethanol, dodecahydro- involves its interaction with molecular targets such as DNA and proteins. The hydroxyl group can form hydrogen bonds with nucleic acids, while the acridine core can intercalate between DNA base pairs, disrupting the double helix structure. This interaction can lead to various biological effects, including inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Key Observations:

- Hydrogenation Level: Increased saturation (e.g., dodecahydro vs.

- Substituent Effects : Hydroxyethyl/hydroxyphenyl groups improve solubility and enable hydrogen bonding, critical for antimicrobial and anti-inflammatory activities . In contrast, aryl and diketone groups in decahydroacridines facilitate π-stacking interactions, enhancing antimicrobial potency .

- Synthesis : Dodecahydro derivatives may require specialized hydrogenation conditions, whereas decahydro analogs are synthesized via one-pot condensation , and hexahydro derivatives via chloroacetyl chloride-mediated functionalization .

Physicochemical Properties

- Solubility: Hydroxyethyl groups enhance aqueous solubility (e.g., decahydro derivatives are soluble in ethanol/water mixtures) .

- Thermal Stability : Increased hydrogenation (dodecahydro) likely raises melting points compared to dihydro analogs (e.g., 59–64°C for a dodecahydro-phenanthrene derivative ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.